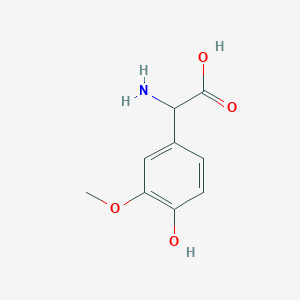
Amino(4-hydroxy-3-methoxyphenyl)acetic acid
説明
Amino(4-hydroxy-3-methoxyphenyl)acetic acid is a compound with the molecular formula C9H11NO4 . It is an end-stage metabolite of catecholamines, epinephrine, and norepinephrine .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study reported the synthesis of a novel compound through the reaction of a precursor with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of Amino(4-hydroxy-3-methoxyphenyl)acetic acid includes a 4-hydroxy-3-methoxyphenyl group attached to an acetic acid moiety with an amino group . The molecular weight of the compound is 197.19 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Amino(4-hydroxy-3-methoxyphenyl)acetic acid include a molecular weight of 197.19 g/mol, a topological polar surface area of 92.8 Ų, and a complexity of 209 .科学的研究の応用
Pharmacokinetics and Bioavailability
HMPA has been studied for its pharmacokinetic profiles, which are crucial for understanding its absorption, metabolism, and tissue distribution. A study demonstrated that orally administered HMPA in Sprague-Dawley rats undergoes rapid metabolism and wide tissue distribution, with a significant absorption ratio . This suggests potential applications in drug formulation and delivery, where understanding the bioavailability of compounds is essential.
Nutritional Science and Metabolomics
As a metabolite produced by gut microbiota from dietary polyphenols, HMPA contributes to the health benefits associated with polyphenol-rich diets. Research has quantitatively clarified the role of HMPA in the gut microbiome, indicating its importance in nutritional science and metabolomics . This could lead to the development of functional foods and supplements aimed at enhancing gut health and overall well-being.
Hepatic Lipid Metabolism
HMPA has been linked to improved hepatic lipid metabolism. It activates the GPR41 receptor, which plays a crucial role in anti-obesity effects and the improvement of hepatic steatosis by stimulating the lipid catabolism pathway . This application is particularly relevant in the development of treatments for metabolic disorders such as non-alcoholic fatty liver disease.
Antidiabetic Properties
Studies have suggested that HMPA possesses antidiabetic properties. Its role in modulating metabolic homeostasis and improving hepatic lipid metabolism points to its potential use in managing diabetes and related metabolic conditions .
Anticancer Activities
The anticancer activities of HMPA have been explored in both animal models and human studies. Its effects on cellular metabolism and potential to induce apoptosis in cancer cells make it a compound of interest in oncology research .
Cognitive Function Improvement
Research has also indicated that HMPA may contribute to cognitive function improvement. This opens up possibilities for its use in neuroprotective strategies and treatments for cognitive decline .
将来の方向性
The future directions for research on Amino(4-hydroxy-3-methoxyphenyl)acetic acid could include further elucidation of its bioaccessibility and bioavailability profile, as well as its substantial modulation of metabolic homeostasis . Additionally, its potential use as a ligand to synthesize pharmacologically important metal complexes could be explored .
作用機序
Target of Action
Amino(4-hydroxy-3-methoxyphenyl)acetic acid, also known as 4-Hydroxy-3-methoxymandelic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Amino(4-hydroxy-3-methoxyphenyl)acetic acid may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Amino(4-hydroxy-3-methoxyphenyl)acetic acid may interact with its targets to exert similar effects.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is known to be produced by the degradation of tryptophan in higher plants . This suggests that Amino(4-hydroxy-3-methoxyphenyl)acetic acid may also be involved in tryptophan metabolism or other related biochemical pathways.
特性
IUPAC Name |
2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICNDDORUKGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378235 | |
| Record name | amino(4-hydroxy-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(4-hydroxy-3-methoxyphenyl)acetic acid | |
CAS RN |
56246-88-9 | |
| Record name | amino(4-hydroxy-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)


![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)


